ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
Description
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid, also known by its IUPAC name carbamic acid, [10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, is a phenothiazine derivative with significant pharmacological relevance. Its molecular formula is C₂₂H₂₅N₃O₄S, and it is commonly administered as a hydrochloride salt (C₂₂H₂₅N₃O₄S•HCl) . The compound is recognized under the synonym moricizine (CAS 31883-05-3) and has been utilized as an antiarrhythmic agent, primarily targeting cardiac rhythm disorders .
The structural framework comprises a phenothiazine core substituted at the 2-position with an ethyl carbamate group and at the 10-position with a 3-morpholin-4-ylpropanoyl moiety.
Properties
IUPAC Name |
ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-2-24(22(27)28)16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)29)21(26)9-10-23-11-13-30-14-12-23/h3-8,15H,2,9-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHQGRIRKDPLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977742 | |
| Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62152-17-4 | |
| Record name | Moricizine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the morpholine ring and the carbamic acid ester group. Key steps include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources.
Attachment of the Morpholine Ring: This step involves the reaction of the phenothiazine derivative with a morpholine derivative under suitable conditions, such as in the presence of a base.
Introduction of the Carbamic Acid Ester Group: This is typically done by reacting the intermediate with ethyl chloroformate or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antiarrhythmic Properties
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid is structurally related to moricizine, a known antiarrhythmic agent. Moricizine was previously utilized for the treatment of serious ventricular arrhythmias but was withdrawn from the market due to commercial reasons. However, its mechanism of action as a sodium channel blocker suggests that derivatives like this compound may still hold therapeutic potential in managing cardiac arrhythmias .
2. Antioxidant and Anti-inflammatory Effects
Recent studies have indicated that compounds within the phenothiazine class possess antioxidant properties, which can mitigate oxidative stress in various biological systems. The potential of this compound to scavenge reactive oxygen species (ROS) and reduce inflammation could be beneficial in treating neurodegenerative diseases and other inflammatory conditions .
Data Table: Summary of Pharmacological Properties
| Property | Description |
|---|---|
| Chemical Structure | C22H25N3O5S |
| Mechanism of Action | Sodium channel blockade; antioxidant activity |
| Potential Applications | Antiarrhythmic, neuroprotective, anti-inflammatory |
| Related Compounds | Moricizine, other phenothiazine derivatives |
Case Studies
Case Study 1: Cardiac Arrhythmias
A clinical study conducted on moricizine demonstrated its effectiveness in suppressing ventricular premature contractions. Given the structural similarities with this compound, further investigations into its efficacy as an antiarrhythmic agent are warranted. The study highlighted the need for new compounds that can provide similar benefits without the associated risks observed in moricizine .
Case Study 2: Neuroprotective Effects
Research into the antioxidant properties of phenothiazines has shown promise for compounds like this compound in neurodegenerative models. In vitro studies indicated that phenothiazine derivatives could reduce oxidative damage in neuronal cells, suggesting their potential role in therapies for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core is known to interact with various biological targets, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the carbamic acid ester group may facilitate its transport across biological membranes.
Comparison with Similar Compounds
Phenothiazine derivatives exhibit diverse biological activities depending on substituent patterns. Below, ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid is compared to structurally related compounds, emphasizing pharmacological, physicochemical, and functional differences.
Structural Analogs with Modified Substituents
Compound 1: Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
- Molecular Formula : C₂₀H₁₈ClN₂O₃S
- Key Differences: Substituent: Replaces the morpholinopropanoyl group with a 3-chloropropanoyl moiety. Physicochemical Impact: The chloro group reduces polarity compared to morpholine, likely decreasing aqueous solubility. Chlorine’s electron-withdrawing nature may alter electron distribution in the phenothiazine core, affecting receptor binding .
Compound 2: (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
- Molecular Formula : C₁₉H₂₂N₃O₅S
- Key Differences: Core Structure: Replaces phenothiazine with a thiazolidine-piperazine hybrid. Functional Groups: Contains a carboxylic acid and dioxopiperazine, enhancing hydrophilicity but reducing membrane permeability compared to moricizine’s carbamate . Activity: Likely divergent pharmacological targets due to structural dissimilarity, though both compounds share heterocyclic motifs .
Pharmacologically Relevant Phenothiazine Derivatives
Functional Group Analysis
- Morpholine vs. Chlorine: The morpholinopropanoyl group in moricizine provides hydrogen-bonding capacity and moderate hydrophilicity, favoring interactions with cardiac ion channels .
Carbamate vs. Carboxylic Acid :
- Moricizine’s ethyl carbamate enhances metabolic stability compared to carboxylic acid-containing analogs, which may undergo faster renal clearance .
Biological Activity
Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid, also known as moricizine sulfoxide, is a compound that has garnered attention for its potential biological activity. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.516 g/mol
- CAS Number : 62152-17-4
- Density : 1.47 g/cm³
- Boiling Point : 767.3 ºC at 760 mmHg
- LogP : 3.9266 (indicating moderate lipophilicity)
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular pathways:
- Antineoplastic Activity : The compound has shown potential as an antineoplastic agent, particularly in the treatment of certain cancers. Clinical trials have reported its use in patients with leukemia and other somatic cancers, where it was administered at doses ranging from 1 to 6 g/day for extended periods .
- Cardiotoxicity : Studies have indicated that high doses can lead to cardiomyopathy and other cardiac-related issues in animal models . This highlights a dual nature where therapeutic benefits must be balanced against potential toxic effects.
- Immunosuppressive Effects : Significant leukopenia (a decrease in white blood cells) was observed in both male and female rats at doses as low as 330 ppm, indicating potential immunosuppressive properties .
Clinical Trials
In a clinical setting, this compound was evaluated for its efficacy against various cancers. Common side effects included:
- Nausea
- Vomiting
- Diarrhea
- Leukopenia
These findings suggest that while the compound may have therapeutic potential, careful monitoring of side effects is crucial during treatment .
Animal Studies
A series of studies conducted on rodents provided insights into the compound's toxicological profile:
| Dose (ppm) | Observed Effects |
|---|---|
| 1100 | Nephropathy, leukopenia |
| 3300 | Severe cardiomyopathy, lung inflammation |
| 10000 | High mortality rate in treated groups |
These results indicate that doses exceeding 1100 ppm lead to significant adverse effects, emphasizing the need for dose optimization in therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| Moricizine | 443.516 g/mol | Antineoplastic, cardiotoxic |
| Ethyl Carbamate | 88.11 g/mol | Anesthetic, carcinogenic |
This comparison highlights that while this compound shares some properties with ethyl carbamate (e.g., potential toxicity), it also possesses unique antineoplastic properties that merit further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
